N-(2-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
描述
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-7-9-16(10-8-14)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-15-5-3-4-6-17(15)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUPIMNRXBRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
The compound belongs to a class of 4-oxo-tetrahydroimidazo-triazine carboxamides , where variations in the carboxamide substituent and peripheral groups significantly influence physicochemical and pharmacological properties. Below is a comparative analysis with two closely related analogs:
Substituent Variations and Structural Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-Methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | 946310-95-8 | C₂₁H₂₁N₅O₃ | 391.4 | 2-Methoxybenzyl, p-Tolyl |
| 4-Oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | 946229-54-5 | C₁₆H₁₉N₅O₂ | 313.35 | Propyl, p-Tolyl |
| N-Cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | 946279-38-5 | C₁₉H₂₃N₅O₂ | 353.4 | Cyclohexyl, p-Tolyl |
Key Observations:
Molecular Weight and Complexity :
Research Findings and Implications
Structural Analogues in Drug Discovery
Compounds with the 4-oxo-tetrahydroimidazo-triazine scaffold are of interest due to their structural resemblance to bioactive heterocycles. For example:
- Temozolomide (), a related imidazotetrazine, is a clinically used alkylating agent. The target compound’s triazine core may offer similar reactivity but with modified specificity due to its substituents .
- Fluorinated triazinones () exhibit enhanced bioactivity due to fluorine’s electronegativity, suggesting that functionalization of the target compound’s p-tolyl or methoxybenzyl groups could optimize efficacy .
常见问题
Q. What are the optimal synthetic pathways and purification strategies for this compound?
Methodological Answer: The synthesis involves multi-step reactions starting with condensation of hydrazine derivatives with ethyl 3-methyl-2-oxobutanoate, followed by cyclization under reflux conditions (e.g., ethanol, 80°C). Key steps include:
- Cyclocondensation : Reaction of 2-hydrazonoimidazolidines with carbonyl compounds in ethanol .
- Functionalization : Introduction of the 2-methoxybenzyl and p-tolyl groups via nucleophilic substitution or coupling reactions (e.g., using DMF as solvent, 100°C) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 v/v) achieves >95% purity . Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., benzyltributylammonium bromide for SN2 reactions) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR (400 MHz, DMSO-d6): Peaks at δ 3.8 (methoxy group), δ 2.3 (p-tolyl methyl), and δ 7.2–7.4 (aromatic protons) confirm substituent integration .
- 13C NMR : Signals at δ 165–170 ppm (carbonyl groups) and δ 50–60 ppm (tetrahydrotriazine carbons) validate the fused ring system .
Q. How does the compound’s stability under thermal and pH conditions influence storage protocols?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, requiring storage below 25°C in inert atmospheres .
- pH Sensitivity : Stability studies in PBS (pH 7.4) vs. acidic buffers (pH 3.0) show <5% degradation over 72 hours at 4°C, suggesting refrigeration in neutral buffers . Experimental Design : Use accelerated stability testing (40°C/75% RH) over 30 days to predict shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Systematic Substitution : Replace the 2-methoxybenzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or bulky (e.g., 2-naphthyl) groups to assess effects on target binding .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, IC50 determination via MTT assay) and bacterial strains (MIC via broth microdilution) .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) identify interactions with kinases or DNA gyrase .
Q. What strategies are effective in identifying biological targets and mechanisms of action?
Methodological Answer:
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibition (e.g., EGFR, IC50 < 1 µM) .
- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathways (e.g., apoptosis upregulation, NF-κB downregulation) .
Q. How can advanced analytical methods quantify this compound in biological matrices?
Methodological Answer:
- Voltammetry : Screen-printed carbon electrodes modified with carbon nanofibers (SPCE/CNFs) detect the compound at nM levels via square-wave voltammetry (peak at -0.8 V vs. Ag/AgCl) .
- LC-MS/MS : MRM mode with transitions m/z 435.4 → 317.2 (collision energy 25 eV) achieves LOD of 0.1 ng/mL in plasma .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) ensures >90% recovery .
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